molecular formula C9H10ClNO B2751345 3-Chloro-2-(cyclopropylmethoxy)pyridine CAS No. 1355068-47-1

3-Chloro-2-(cyclopropylmethoxy)pyridine

Cat. No.: B2751345
CAS No.: 1355068-47-1
M. Wt: 183.64
InChI Key: BUQASJMGFUSMHO-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclopropylmethoxy)pyridine (CAS: 1355068-47-1) is a pyridine derivative featuring a chlorine atom at the 3-position and a cyclopropylmethoxy group at the 2-position. This compound is notable for its structural complexity, combining a heteroaromatic pyridine core with a sterically demanding cyclopropylmethoxy substituent. Such derivatives are often explored in pharmaceutical and agrochemical research due to the tunability of their electronic and steric properties . This article provides a detailed comparison of this compound with its positional isomers, alkoxy-substituted analogs, and related pyridine derivatives.

Properties

IUPAC Name

3-chloro-2-(cyclopropylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQASJMGFUSMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(cyclopropylmethoxy)pyridine typically involves the reaction of 2-hydroxy-3-chloropyridine with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(cyclopropylmethoxy)pyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-2-(cyclopropylmethoxy)pyridine is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It serves as a building block for the synthesis of molecules with potential therapeutic effects .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique structure makes it a useful precursor for the synthesis of complex organic molecules .

Mechanism of Action

The specific mechanism of action for 3-Chloro-2-(cyclopropylmethoxy)pyridine depends on its application

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects : The position of the chlorine atom alters the electron density of the pyridine ring. A 3-chloro substituent (meta to the oxygen) may deactivate the ring differently compared to 2- or 5-chloro isomers (ortho/para positions) .

Comparison with Alkoxy-Substituted Analogs

Altering the alkoxy group significantly impacts physicochemical properties:

Compound Name Alkoxy Group Molecular Formula Key Properties
3-Chloro-2-(cyclopropylmethoxy)pyridine Cyclopropylmethoxy C₉H₉ClNO₂ High steric bulk, lipophilic
3-Chloro-2-(cyclohexyloxy)pyridine Cyclohexyloxy C₁₁H₁₄ClNO Larger ring, increased lipophilicity
3-Chloro-2-methoxypyridine Methoxy C₆H₅ClNO Smaller substituent, higher solubility

Key Insights :

  • Lipophilicity : Cyclohexyloxy and cyclopropylmethoxy groups enhance lipophilicity compared to methoxy, influencing membrane permeability in drug design .
  • Synthetic Accessibility: Methoxy-substituted derivatives are typically easier to synthesize due to the commercial availability of methanol derivatives, whereas cyclopropylmethoxy requires multi-step synthesis .

Comparison with Other Pyridine Derivatives

Trifluoromethyl-Substituted Pyridines

Compounds like 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (e) feature electron-withdrawing trifluoromethyl groups. These groups increase metabolic stability but reduce nucleophilic reactivity compared to cyclopropylmethoxy-substituted derivatives .

Pyridones and Hydrazones

  • 3-Chloro-2-pyridone (): The absence of an alkoxy group and presence of a ketone moiety drastically alters hydrogen-bonding capacity and acidity (pKa ~4.5 for pyridones vs. ~1.5 for pyridines) .
  • Pyridine-hydrazones (): These derivatives exhibit planar structures conducive to π-π stacking, unlike the non-planar cyclopropylmethoxy group .

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